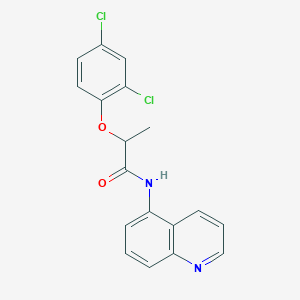![molecular formula C19H17N5O2S B278331 2-(2-methylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B278331.png)
2-(2-methylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-methylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of 2-(2-methylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to inhibit bacterial growth by disrupting the cell membrane and inhibiting protein synthesis.
Biochemical and Physiological Effects:
2-(2-methylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide has been shown to have both biochemical and physiological effects. Biochemically, it has been shown to inhibit the activity of various enzymes such as tyrosinase and acetylcholinesterase. Physiologically, it has been shown to reduce inflammation, lower blood pressure, and have analgesic effects.
実験室実験の利点と制限
One of the advantages of using 2-(2-methylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide in lab experiments is its high potency and selectivity. However, one of the limitations is its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for the study of 2-(2-methylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide. One direction is to further investigate its potential applications in drug discovery, particularly in the treatment of cancer and bacterial infections. Another direction is to study its potential use as a building block for the synthesis of new materials with unique properties. Additionally, further research could be conducted to explore its potential use as a pesticide in agriculture.
Conclusion:
In conclusion, 2-(2-methylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide is a chemical compound with promising potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
合成法
The synthesis of 2-(2-methylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide involves the reaction of 2-bromoacetophenone with 2-methylphenol in the presence of a base to form 2-(2-methylphenoxy)acetophenone. This intermediate is then reacted with 3-methyl-4-amino-5-mercapto-1,2,4-triazole in the presence of a catalyst to form the final product.
科学的研究の応用
2-(2-methylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide has been extensively studied for its potential applications in various fields such as drug discovery, material science, and agriculture. In drug discovery, this compound has shown promising results in the treatment of cancer, bacterial infections, and inflammation. In material science, it has been used as a building block for the synthesis of new materials with unique properties. In agriculture, it has been studied for its potential use as a pesticide.
特性
製品名 |
2-(2-methylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide |
|---|---|
分子式 |
C19H17N5O2S |
分子量 |
379.4 g/mol |
IUPAC名 |
2-(2-methylphenoxy)-N-[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide |
InChI |
InChI=1S/C19H17N5O2S/c1-12-5-3-4-6-16(12)26-11-17(25)20-15-9-7-14(8-10-15)18-23-24-13(2)21-22-19(24)27-18/h3-10H,11H2,1-2H3,(H,20,25) |
InChIキー |
IDHDRYMFJLDWPN-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)C3=NN4C(=NN=C4S3)C |
正規SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)C3=NN4C(=NN=C4S3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-cyano-2-fluoro-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B278249.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-N'-(2-furoyl)thiourea](/img/structure/B278250.png)
![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenylacetamide](/img/structure/B278252.png)

![3-fluoro-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B278255.png)




![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B278262.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]propanamide](/img/structure/B278266.png)


![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-3-fluorobenzamide](/img/structure/B278272.png)